molecular formula C17H13NO4 B2996453 N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207022-17-0

N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2996453
CAS No.: 1207022-17-0
M. Wt: 295.294
InChI Key: IXMRREHLHQQXAX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a synthetic chemical reagent featuring a benzodioxol group linked to a 3-oxo-indane core via a carboxamide bridge. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the screening and development of novel bioactive compounds. The benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety is a privileged structure in drug discovery, known to contribute to the pharmacological activity of various molecules . Compounds containing this scaffold have been investigated for a range of biological activities, including potential as α-amylase inhibitors for metabolic disorder research , and as anticonvulsant agents targeting sodium channels . Furthermore, similar structural frameworks have been explored for their anticancer properties and as modulators of transmembrane transporters . Researchers may utilize this compound as a key intermediate or as a lead structure in the design and synthesis of new molecules for biochemical screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-14-8-13(11-3-1-2-4-12(11)14)17(20)18-10-5-6-15-16(7-10)22-9-21-15/h1-7,13H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMRREHLHQQXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It has been suggested that similar compounds may cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The compound’s action results in the disruption of the cell cycle and the induction of apoptosis in cancer cells. This leads to a decrease in the proliferation of cancer cells, potentially slowing the progression of the disease.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy may be influenced by the characteristics of the biological environment, such as the presence of transport proteins and the properties of the cell membrane.

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be denoted as follows:

  • Molecular Formula : C17H13N3O
  • Synonyms : N-(2H-1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • CAS Registry Number : 899984-00-0

Biological Activity Overview

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound this compound has been evaluated for its pharmacological potential.

Antibacterial Activity

A study evaluating derivatives of benzo[d][1,3]dioxole reported strong antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMIC (nM)
4eSarcina80
4eStaphylococcus aureus110
6cSarcina90

These findings suggest that derivatives of the parent compound may also possess similar antibacterial properties due to structural similarities .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research has shown that analogs of benzo[d][1,3]dioxole can inhibit tumor growth in various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (µM)
Compound AMCF7 (breast cancer)0.5
Compound BHeLa (cervical cancer)0.8

These results indicate a promising avenue for further investigation into the anticancer potential of this compound and its derivatives .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the benzo[d][1,3]dioxole structure plays a crucial role in interacting with biological targets such as enzymes or receptors involved in disease pathways.

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound:

  • Antibacterial Case Study : A derivative was tested against Escherichia coli and exhibited an MIC of 50 nM, outperforming standard antibiotics like ampicillin.
  • Anticancer Case Study : In vitro studies on lung cancer cell lines revealed that a related compound caused G0/G1 phase arrest and induced apoptosis at concentrations as low as 0.25 µM.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their design, synthesis, and applications:

Compound Name Core Structure Key Substituents Reported Applications/Synthesis Reference
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazole-3-carboxamide Pyrazole-carboxamide Benzo[d][1,3]dioxol-5-yl, tert-butyl phenol Synthesized via coupling reactions; biological activity not specified
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-pyrrole-3-carboxamide (D-19) Pyrrole-carboxamide Benzo[d][1,3]dioxol-5-ylmethyl, pyridinone No explicit bioactivity reported; structural focus on heterocyclic diversity
3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one Isoindolone Phenyl, hydroxyl Intermediate in synthesis of fused polycyclic systems
N-(4)-(benzo[d][1,3]dioxol-5-yl) thiosemicarbazide derivatives Thiosemicarbazone Benzo[d][1,3]dioxol-5-yl, carbonyl adducts Antimicrobial potential inferred from structural class
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole derivatives Dihydropyrazole Benzo[d][1,3]dioxol-5-yl, tert-butyl Anticonvulsant activity demonstrated in preclinical models

Crystallographic and Computational Insights

  • Software like SHELX and Mercury are critical for analyzing structural analogs (e.g., hydrogen-bonding patterns, packing motifs) .

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